3-(1,3-Thiazol-5-yl)propanoyl chloride
Description
3-(1,3-Thiazol-5-yl)propanoyl chloride is a reactive acyl chloride derivative of 3-(1,3-Thiazol-5-yl)propanoic acid. The parent acid is commercially available as a hydrochloride salt (CAS 1803603-38-4), primarily used in research and development for synthesizing more complex molecules . The acyl chloride is typically synthesized via treatment of the carboxylic acid with thionyl chloride (SOCl₂), a common reagent for converting carboxylic acids to acyl chlorides. However, such reactions may involve side processes, as demonstrated in studies where thionyl chloride induced oxidative condensation of phenolic derivatives, leading to unexpected biphenyl or quinone byproducts instead of the desired acyl chloride . This highlights the need for controlled reaction conditions during synthesis.
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2 |
InChI Key |
UQUKLGAJGWYPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(1,3-Thiazol-5-yl)propanoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
3-(1,3-Thiazol-5-yl)propanoic acid+SOCl2→3-(1,3-Thiazol-5-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(1,3-Thiazol-5-yl)propanoic acid and hydrochloric acid.
Condensation Reactions: Forms imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Condensation Reactions: Often performed under reflux conditions with a dehydrating agent to drive the reaction to completion.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
3-(1,3-Thiazol-5-yl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole-based compounds with potential biological activities.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoyl chloride involves its reactivity towards nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its biological activities .
Comparison with Similar Compounds
Reactivity and Functional Group Behavior
Acyl Chlorides with Heterocyclic Moieties Compared to acyl chlorides with aromatic or aliphatic backbones, 3-(1,3-Thiazol-5-yl)propanoyl chloride features a thiazole ring, which introduces both sulfur and nitrogen heteroatoms. In contrast, acyl chlorides with purely aliphatic chains (e.g., propanoyl chloride) lack such electronic modulation, resulting in slower reaction kinetics.
Thiophene vs. Thiazole Derivatives
Acyl chlorides incorporating thiophene (e.g., thiophene-2-carbonyl chloride) differ in heteroatom composition (sulfur only vs. sulfur and nitrogen in thiazole). The nitrogen in thiazole may participate in resonance stabilization, altering solubility and reactivity. For instance, thiazole-containing acyl chlorides could exhibit higher polarity, influencing their solubility in aprotic solvents compared to thiophene analogs .
Stability and Handling
Acyl chlorides are generally moisture-sensitive, requiring anhydrous storage. However, the hydrochloride salt of the precursor acid (3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride) is more stable, as noted in its product specifications for R&D use . This contrasts with the acyl chloride, which likely demands stringent handling (e.g., inert atmosphere, low temperatures) to prevent hydrolysis.
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